molecular formula C17H12N2O3 B1365173 2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 623553-27-5

2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B1365173
M. Wt: 292.29 g/mol
InChI Key: OGNSHTKXWDPCCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoxazole is a heterocyclic compound that is part of many biologically active molecules and pharmaceuticals . It’s often used as an intermediate in the preparation of other compounds .


Synthesis Analysis

Benzoxazole derivatives can be synthesized through various methods. One common method involves the coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be analyzed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions, including reactions with different types of reagents and under different conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus, and the solubility can be determined using solubility tests .

Scientific Research Applications

Synthesis and Derivative Development

  • Hexahydro-1H-Isoindole-1,3(2H)-dione Derivatives: A synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives has been developed, starting from 3-sulfolene. This includes the synthesis of amino and triazole derivatives, as well as hydroxyl analogues from cis-hydroxylation (Tan et al., 2016).
  • Novel 1H-Isoindole-1,3(2H)-dione Derivatives: New derivatives of 1H-isoindole-1,3(2H)-dione have been synthesized. This involved the treatment of substituted benzoyl chlorides with ammonium thiocyanate to produce benzoyl thioureas, which were then converted to 1H-isoindole-1,3(2H)-dione derivatives (Alimi et al., 2021).

Structural Analysis and Characterization

  • Structural Characterization of Derivatives: NMR spectroscopy, including 1D, COSY, and HSQC 2D, has been used to identify and characterize the structure of isoindoline-1,3-dione derivatives (Dioukhane et al., 2021).
  • X-Ray Crystal Analysis: The exact structures of specific isoindole-1,3-dione derivatives have been determined by X-ray diffraction analysis, contributing to the understanding of their molecular conformation (Köse et al., 2019).

Molecular Interactions and Properties

  • Ultrasonic Studies: Investigations on molecular interactions of N-phthaloyl compounds, including derivatives of isoindole-1,3-dione, have been conducted in protic and non-protic solvents. This includes studying various thermo-acoustical parameters (Tekade et al., 2019).
  • Photophysical Properties: Studies on the solvatochromic behavior and dipole moments of novel phthalimide derivatives containing an isoindole moiety have been performed. This research provides insights into solute-solvent interactions and chemical stability (Akshaya et al., 2016).

Safety And Hazards

Like all chemicals, benzoxazole derivatives should be handled with care. They may cause skin and eye irritation, and they should be used only in a well-ventilated area .

Future Directions

Research into benzoxazole derivatives is ongoing, and these compounds continue to be of interest in the development of new pharmaceuticals and biologically active molecules .

properties

IUPAC Name

2-[2-(1,3-benzoxazol-2-yl)ethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c20-16-11-5-1-2-6-12(11)17(21)19(16)10-9-15-18-13-7-3-4-8-14(13)22-15/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNSHTKXWDPCCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469962
Record name STK832222
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione

CAS RN

623553-27-5
Record name STK832222
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Reactant of Route 3
Reactant of Route 3
2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Reactant of Route 4
Reactant of Route 4
2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Reactant of Route 5
Reactant of Route 5
2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Reactant of Route 6
Reactant of Route 6
2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.